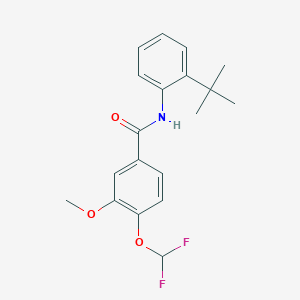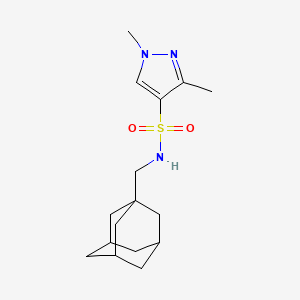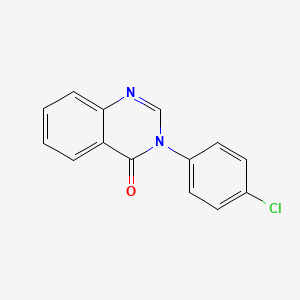![molecular formula C24H25BrO3 B10946391 (E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B10946391.png)
(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group, a bromophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one typically involves a multi-step process:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Furan Ring Formation: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the adamantyl group, bromophenoxy group, and furan ring through a condensation reaction, often using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantyl group.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interaction of synthetic molecules with biological systems, potentially leading to the discovery of new biochemical pathways or targets.
Mechanism of Action
The mechanism of action of (E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The bromophenoxy and furan groups may also contribute to the compound’s binding affinity and specificity through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl-3-phenyl-2-propen-1-one: Lacks the bromophenoxy and furan groups, making it less versatile in terms of chemical reactivity.
(E)-1-(1-Adamantyl)-3-(2-furyl)-2-propen-1-one:
Uniqueness
(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one is unique due to the combination of the adamantyl, bromophenoxy, and furan groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H25BrO3 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(E)-1-(1-adamantyl)-3-[5-[(2-bromophenoxy)methyl]furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H25BrO3/c25-21-3-1-2-4-22(21)27-15-20-6-5-19(28-20)7-8-23(26)24-12-16-9-17(13-24)11-18(10-16)14-24/h1-8,16-18H,9-15H2/b8-7+ |
InChI Key |
KCOGYQPRQBOSCW-BQYQJAHWSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=C(O4)COC5=CC=CC=C5Br |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=C(O4)COC5=CC=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10946309.png)
![2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-[3-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10946310.png)
![3-(difluoromethyl)-N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10946315.png)
![2-amino-4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10946323.png)

![N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B10946330.png)
![ethyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate](/img/structure/B10946332.png)

![5-[(4-{(1Z)-1-[2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10946348.png)
![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10946351.png)

![1,3-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10946356.png)
![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946360.png)

